molecular formula C21H16F2N4OS B2838578 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1299483-92-3

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide

货号: B2838578
CAS 编号: 1299483-92-3
分子量: 410.44
InChI 键: YNSIVKXLMLONLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H16F2N4OS and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide (CAS Number: 923244-91-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H18FN3S2
  • Molecular Weight : 407.5268 g/mol
  • Structure : The compound features a pyrazole ring, thiazole moiety, and fluorophenyl substituents, which contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar pyrazole compounds showed potent antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.07 µM to 0.26 µM for different analogs .
CompoundCell LineIC50 (µM)
Pyrazole Analog AMCF-70.08
Pyrazole Analog BMDA-MB-2310.26

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • In vivo studies indicated that related compounds displayed significant COX inhibition, with some analogs achieving IC50 values as low as 1.2 nM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • Pyrazole compounds have demonstrated activity against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes such as monoamine oxidases and cyclooxygenases.
  • Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer and antimicrobial effects .

Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The study found that the presence of specific substituents on the pyrazole ring significantly enhanced cytotoxicity.

Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of thiazole-pyrazole hybrids. Results indicated that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes and stabilizing the human red blood cell membrane.

常见问题

Q. Basic: What synthetic methodologies are recommended for constructing the thiazole-pyrazole core of this compound?

The synthesis typically involves sequential heterocyclic ring formation. Key steps include:

  • Thiazole ring assembly : React 4-methylthiazole precursors with 4-fluorophenyl-substituted α-halo ketones under Hantzsch thiazole synthesis conditions. Optimize stoichiometry to avoid competing side reactions (e.g., over-alkylation) .
  • Pyrazole-carboxamide coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the pyrazole-5-carboxylic acid intermediate with (4-fluorophenyl)methylamine. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    Critical intermediates :

2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbaldehyde.

Pyrazole-5-carboxylic acid derivative with protected reactive sites.

Q. Basic: How should researchers validate structural integrity and purity during synthesis?

Employ a multi-technique approach:

  • NMR spectroscopy :
    • Confirm thiazole C-2 substitution via deshielded aromatic protons (δ 7.8–8.2 ppm for fluorophenyl groups) .
    • Verify pyrazole N-alkylation by absence of NH peaks in 1^1H NMR .
  • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC purity : Achieve ≥95% purity using a C18 column (acetonitrile/0.1% TFA gradient) .

Q. Advanced: What strategies improve regioselectivity in fluorophenyl-thiazole coupling reactions?

  • Electronic modulation : Introduce electron-withdrawing groups (e.g., nitro) at the thiazole C-4 position to direct electrophilic substitution to C-5. Remove temporary groups post-coupling via catalytic hydrogenation .
  • Metal-mediated cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3) for aryl-aryl bond formation between bromothiazoles and fluorophenylboronic acids. Optimize ligand choice (e.g., SPhos) to suppress protodeboronation .

Q. Advanced: How do fluorophenyl substituents influence target engagement in kinase inhibition assays?

  • Lipophilic efficiency : The 4-fluorophenyl group enhances membrane permeability (logP ~3.5) while maintaining solubility via weak hydrogen bonding with kinase hinge regions (e.g., ATP-binding pockets) .
  • SAR insights : Replace fluorophenyl with chlorophenyl reduces IC50_{50} by 10-fold in JAK2 assays, indicating fluorine’s role in π-π stacking and electrostatic complementarity .

Q. Advanced: What crystallographic techniques resolve ambiguities in pyrazole-thiazole dihedral angles?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (dichloromethane/hexane). Resolve dihedral angles (e.g., 15–25° between thiazole and pyrazole planes) to assess planarity for target binding .
  • DFT calculations : Compare experimental vs. computed torsion angles (B3LYP/6-31G*) to validate conformational preferences .

Q. Advanced: How can researchers address discrepancies in biological activity data across cell lines?

  • Mechanistic deconvolution :
    • Perform kinome-wide profiling (e.g., KINOMEscan®) to identify off-target interactions confounding IC50_{50} values .
    • Use isogenic cell lines (e.g., CRISPR-edited for specific kinases) to isolate compound effects .
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., human CYP3A4/5 liability) to rule out false negatives due to rapid clearance .

Q. Advanced: What computational models predict metabolite formation for this compound?

  • In silico tools :
    • GLORYx: Predicts phase I/II metabolites (e.g., hydroxylation at thiazole C-4 methyl group) .
    • MetaSite: Maps vulnerable sites for fluorophenyl demethylation or pyrazole N-oxidation .
  • Validation : Compare with LC-MS/MS data from hepatocyte incubations (10 µM, 4 hr) .

Q. Advanced: How to design analogs to mitigate hERG channel inhibition observed in preliminary screens?

  • Structural modifications :
    • Replace the (4-fluorophenyl)methyl group with polar substituents (e.g., morpholinomethyl) to reduce basicity and hERG binding .
    • Introduce steric hindrance near the pyrazole N-1 position to disrupt π-cation interactions with hERG .
  • Patch-clamp assays : Quantify IC50_{50} shifts using HEK293 cells overexpressing hERG channels .

属性

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4OS/c1-12-19(29-21(25-12)14-4-8-16(23)9-5-14)17-10-18(27-26-17)20(28)24-11-13-2-6-15(22)7-3-13/h2-9,17-18,26-27H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUCKILHUKDBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。